molecular formula C10H8ClNO B598097 8-Chloro-4-methylquinolin-5-ol CAS No. 16026-78-1

8-Chloro-4-methylquinolin-5-ol

Cat. No. B598097
CAS RN: 16026-78-1
M. Wt: 193.63
InChI Key: WRRMSECOQWDPME-UHFFFAOYSA-N
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Description

8-Chloro-4-methylquinolin-5-ol is a chemical compound with the formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Chloro-4-methylquinolin-5-ol consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The molecular weight of this compound is 193.62962 g/mol .


Chemical Reactions Analysis

Quinoline derivatives have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . For example, the synthesis of 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione has been reported .

Safety And Hazards

Specific safety and hazard information for 8-Chloro-4-methylquinolin-5-ol was not found in the search results. For safety information on similar compounds or chemicals, it is recommended to refer to resources like the NIOSH Pocket Guide to Chemical Hazards .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

8-chloro-4-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-5-12-10-7(11)2-3-8(13)9(6)10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAAUZDFLUZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C=CC(=C12)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856369
Record name 8-Chloro-4-methylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-methylquinolin-5-ol

CAS RN

16026-78-1
Record name 8-Chloro-4-methyl-5-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16026-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-4-methylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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